5,6,7,8-Tetrahydroisoquinolin-4-amine
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Overview
Description
5,6,7,8-Tetrahydroisoquinolin-4-amine is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinolin-4-amine can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of 4-nitroisoquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce isoquinoline derivatives to the desired tetrahydroisoquinoline compound .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinolin-4-amine undergoes various chemical reactions, including:
Reduction: It can be further reduced to form decahydroisoquinoline derivatives using hydrogen gas and metal catalysts.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and palladium or platinum catalysts.
Substitution: Alkyl halides and base catalysts.
Major Products Formed
Oxidation: Nitrone derivatives.
Reduction: Decahydroisoquinoline derivatives.
Substitution: N-alkylated tetrahydroisoquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-4-amine involves its interaction with various molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . As a DHFR inhibitor, it binds to the enzyme’s active site, blocking the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroisoquinolin-4-amine can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the amine group at the 4-position and has different chemical properties and applications.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: This compound contains a sulfur atom in its structure, which imparts unique chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which allows for diverse chemical modifications and potential biological activities.
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLLAYNWGJBGSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654689 |
Source
|
Record name | 5,6,7,8-Tetrahydroisoquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130831-67-3 |
Source
|
Record name | 5,6,7,8-Tetrahydroisoquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroisoquinolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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